N'-tert-butyl-N,N-dimethylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-tert-butyl-N,N-dimethylsulfuric diamide is an organic compound characterized by the presence of tert-butyl and dimethyl groups attached to a sulfuric diamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-N,N-dimethylsulfuric diamide typically involves the reaction of tert-butylamine with dimethyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of tert-butylamine: tert-butylamine is synthesized by the reaction of isobutylene with ammonia in the presence of a catalyst.
Reaction with dimethyl sulfate: tert-butylamine is then reacted with dimethyl sulfate in a solvent such as dichloromethane at low temperatures to form N’-tert-butyl-N,N-dimethylsulfuric diamide.
Industrial Production Methods
Industrial production of N’-tert-butyl-N,N-dimethylsulfuric diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or sulfides.
Substitution: Various substituted sulfuric diamides.
Scientific Research Applications
N’-tert-butyl-N,N-dimethylsulfuric diamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-tert-butyl-N,N-dimethylsulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including modulation of enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide di-tert-butyl acetal: Similar in structure but differs in the functional groups attached to the sulfuric diamide core.
N,N-Dimethylformamide di-n-butylacetal: Another related compound with different alkyl groups.
Uniqueness
N’-tert-butyl-N,N-dimethylsulfuric diamide is unique due to its specific combination of tert-butyl and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H16N2O2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(dimethylsulfamoylamino)-2-methylpropane |
InChI |
InChI=1S/C6H16N2O2S/c1-6(2,3)7-11(9,10)8(4)5/h7H,1-5H3 |
InChI Key |
AKQLKGRMQIGUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.